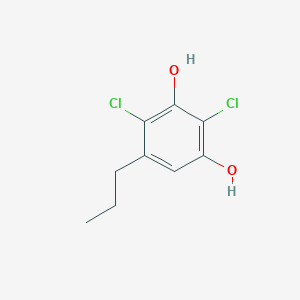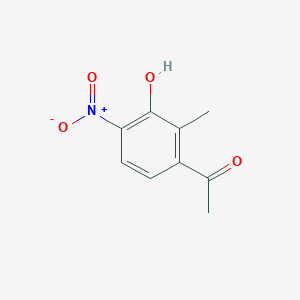
1-(3-Hydroxy-2-methyl-4-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-2-methyl-4-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C9H9NO4 It is a derivative of acetophenone, featuring a hydroxy group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Hydroxy-2-methyl-4-nitrophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the nitration of 3-hydroxy-2-methylacetophenone. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-2-methyl-4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-hydroxy-2-methyl-4-nitrobenzoic acid.
Reduction: Formation of 1-(3-hydroxy-2-methyl-4-aminophenyl)ethan-1-one.
Substitution: Formation of halogenated derivatives such as 1-(3-hydroxy-2-methyl-4-nitrophenyl)-2-chloroethanone.
Scientific Research Applications
1-(3-Hydroxy-2-methyl-4-nitrophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-2-methyl-4-nitrophenyl)ethan-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-nitrophenyl)ethan-1-one: Similar structure but with the hydroxy and nitro groups in different positions.
1-(2-Nitrophenyl)ethan-1-one: Lacks the hydroxy group and has the nitro group in a different position.
1-(4-Nitrophenyl)ethan-1-one: Lacks the hydroxy and methyl groups.
Uniqueness
1-(3-Hydroxy-2-methyl-4-nitrophenyl)ethan-1-one is unique due to the specific arrangement of functional groups on the aromatic ring
Properties
CAS No. |
89877-53-2 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
1-(3-hydroxy-2-methyl-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H9NO4/c1-5-7(6(2)11)3-4-8(9(5)12)10(13)14/h3-4,12H,1-2H3 |
InChI Key |
XBBQBDCDJMJHGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


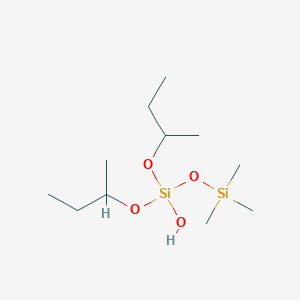
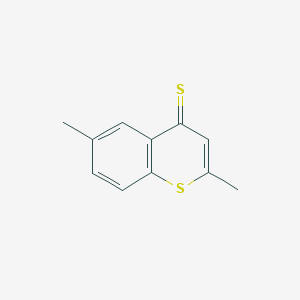
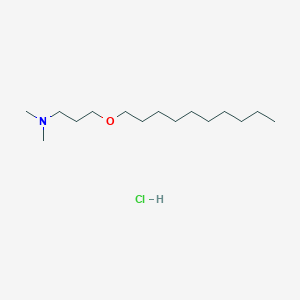
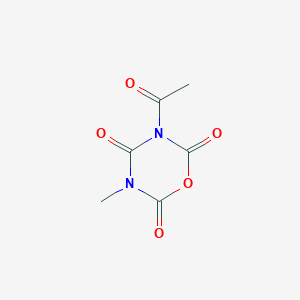

![Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate](/img/structure/B14399960.png)
![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
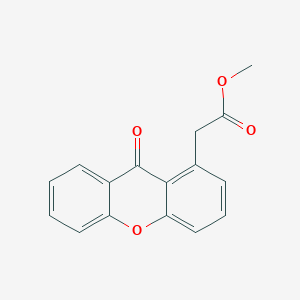
![2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14399988.png)
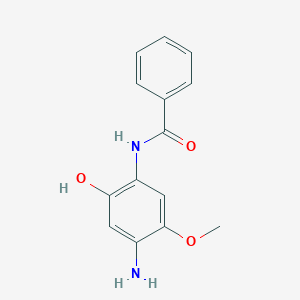
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)
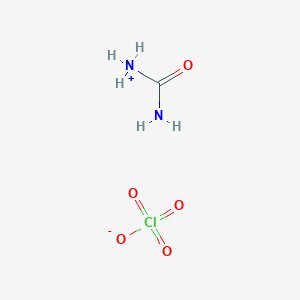
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
